C12H24ClNO
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Overview
Description
The compound with the molecular formula C12H24ClNO 2-Chloro-N,N-bis(3-methylbutyl)acetamide . This compound is an acetamide derivative and is characterized by the presence of a chloro group and two 3-methylbutyl groups attached to the nitrogen atom. It is a synthetic organic compound used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-N,N-bis(3-methylbutyl)acetamide typically begins with chloroacetyl chloride and 3-methylbutylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in chloroacetyl chloride by the amine group in 3-methylbutylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the reaction is performed in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-N,N-bis(3-methylbutyl)acetamide can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: While the compound itself is relatively stable, the 3-methylbutyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, thiols.
Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Major Products:
Hydrolysis: Yields carboxylic acid and amine.
Substitution: Yields various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N,N-bis(3-methylbutyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-bis(3-methylbutyl)acetamide involves its interaction with nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues in the active site.
Comparison with Similar Compounds
N,N-Di-n-butyl-4-chlorobutyramide: Similar in structure but with different alkyl groups.
N-(3-Methylbutyl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Uniqueness:
- The presence of the chloro group in 2-Chloro-N,N-bis(3-methylbutyl)acetamide makes it more reactive in nucleophilic substitution reactions compared to similar compounds without the chloro group.
- The two 3-methylbutyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
4,4-dimethyl-1-piperidin-1-ylpentan-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13;/h4-10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POABEHRAJDINTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCN1CCCCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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